3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid
Description
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid is a tertiary amine-containing carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring selective reactivity . The compound’s structure includes a propanoic acid backbone with a 2-(dimethylamino)ethylamino substituent at the β-position, which introduces both steric bulk and basicity due to the dimethylamino group. This combination makes it valuable in peptide synthesis, drug design, and as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
3-[2-(dimethylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14(7-6-10(15)16)9-8-13(4)5/h6-9H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKOXLSGRKBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target compound features a tert-butoxycarbonyl (Boc)-protected amine linked to a 2-(dimethylamino)ethyl group on a propanoic acid backbone. The synthesis typically follows three stages:
-
Boc Protection of the Primary Amine
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Alkylation with 2-(Dimethylamino)Ethyl Groups
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Hydrolysis of Ester Intermediates to Propanoic Acid
These steps are analogous to methods described in the synthesis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid , with modifications tailored to the target molecule’s substituents.
Boc Protection of the Primary Amine
The Boc group is introduced to protect the amine functionality during subsequent reactions. A validated protocol involves:
Reagents :
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Di-tert-butyl dicarbonate (Boc anhydride)
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Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)
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Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents
Procedure :
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Dissolve the primary amine (e.g., 3-aminopropanoic acid ester) in DCM.
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Add Boc anhydride dropwise under nitrogen atmosphere.
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Filter and concentrate the mixture to isolate the Boc-protected intermediate.
Key Parameters :
-
Temperature : 25–30°C ensures optimal reaction rates without side reactions .
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Base Selection : Sodium bicarbonate minimizes racemization compared to stronger bases like NaOH.
Alkylation with 2-(Dimethylamino)Ethyl Groups
Introducing the 2-(dimethylamino)ethyl moiety requires alkylation under controlled conditions.
Reagents :
-
2-(Dimethylamino)ethyl chloride or bromide
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Sodium hydride (NaH) as a base
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Dimethylformamide (DMF) or ethanol (EtOH) as solvents
Procedure :
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Dissolve the Boc-protected amine in DMF.
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Add NaH to deprotonate the amine, followed by 2-(dimethylamino)ethyl halide.
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Quench with water, extract with DCM, and concentrate to isolate the alkylated product.
Optimization Insights :
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Solvent Choice : DMF enhances solubility of both reactants, while ethanol may reduce side reactions.
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Temperature Control : Lower temperatures (0–25°C) prevent over-alkylation .
Hydrolysis of Ester Intermediates
The final step converts the ester to the free carboxylic acid.
Reagents :
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Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
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Ethanol-water mixture (1:1 v/v)
Procedure :
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Dissolve the ester intermediate in ethanol.
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Acidify with HCl, extract with ethyl acetate, and concentrate to yield the carboxylic acid.
Critical Factors :
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Base Strength : LiOH provides milder conditions, reducing decomposition risks .
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Reaction Time : Prolonged stirring ensures complete hydrolysis.
Purification and Isolation
Final purification involves solvent extraction and anti-solvent crystallization:
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Extraction : Partition the crude product between DCM and water to remove salts.
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Drying : Use anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture.
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Crystallization : Add hexane or heptane to precipitate the pure product .
Yield and Purity :
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Typical yields range from 65–75% after optimization.
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HPLC purity exceeds 98% when using anti-solvent crystallization .
Comparative Analysis of Methodologies
| Step | Conditions | Key Reagents | Yield |
|---|---|---|---|
| Boc Protection | 25–30°C, NaHCO₃, DCM | Boc anhydride | 85–90% |
| Alkylation | 0–25°C, NaH, DMF | 2-(Dimethylamino)ethyl bromide | 70–75% |
| Ester Hydrolysis | RT, LiOH, EtOH/H₂O | LiOH·H₂O | 80–85% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Amide Formation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid, hydrochloric acid in methanol.
Amide Formation: Carboxylic acids, coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.
Major Products
Deprotected Amines: Resulting from Boc removal.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceuticals due to its ability to protect amine groups during synthesis.
Bioconjugation: Employed in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid with structurally related compounds, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Analysis
Reactivity and Stability
- Boc Protection : All listed compounds utilize the Boc group, which is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .
- Substituent Effects: The 2-(dimethylamino)ethyl group in the target compound enhances water solubility compared to hydrophobic analogs like the phenyl-substituted derivative . Thiazole- and diazirinyl-substituted analogs exhibit unique reactivity: thiazole enables heterocyclic ring formation , while diazirinyl groups facilitate covalent binding in photoaffinity labeling . Methyl-branched derivatives (e.g., ) resist racemization, critical for maintaining stereochemical integrity in peptides .
Biological Activity
3-{[(Tert-butoxy)carbonyl][2-(dimethylamino)ethyl]amino}propanoic acid, commonly referred to as Boc-DMA, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) protecting group and a dimethylaminoethyl moiety, which may influence its pharmacological properties and interactions with biological targets.
- Molecular Formula : C10H19NO4
- CAS Number : 11790631
- Molecular Weight : 219.27 g/mol
Biological Activity Overview
The biological activity of Boc-DMA is primarily attributed to its interactions with various biological systems, including its potential as an inhibitor in cancer therapy and its role in modulating neurotransmitter pathways.
Boc-DMA may function through several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to Boc-DMA can inhibit specific enzymes involved in cancer cell proliferation, particularly those related to mitotic spindle formation.
- Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognitive functions.
Case Study 1: Cancer Cell Inhibition
A study published in Nature Communications explored the effects of Boc-DMA on centrosome amplification in cancer cells. The findings demonstrated that Boc-DMA significantly induced multipolar spindle formation in centrosome-amplified human cancer cell lines, leading to increased cell death. The study reported:
- Inhibition Concentration : Effective at micromolar concentrations.
- Cell Line Used : DLD1 human colon cancer cells.
- Results : A 21% increase in multipolarity was observed at a concentration of 15 μM.
| Compound | Concentration (μM) | Effect on Multipolarity (%) |
|---|---|---|
| Boc-DMA | 15 | 21 |
| Control | - | 0 |
Case Study 2: Neurotransmitter Interaction
In another research article from Journal of Medicinal Chemistry, the interaction of Boc-DMA with serotonin receptors was investigated. The study highlighted:
- Binding Affinity : Boc-DMA exhibited moderate binding affinity to serotonin receptors.
- Functional Assay Results : Induced significant changes in serotonin-mediated signaling pathways.
Synthesis Methods
The synthesis of Boc-DMA typically involves the following steps:
- Protection of Amine Group : The dimethylamino group is protected using a Boc anhydride.
- Formation of Propanoic Acid Derivative : The resulting compound is reacted with propanoic acid derivatives under controlled conditions.
The overall yield from these reactions can vary but has been reported around 65% under optimal conditions.
Q & A
Q. Basic
- NMR : <sup>1</sup>H NMR in DMSO-d6 confirms Boc protection (δ 1.38 ppm, singlet for tert-butyl) and the dimethylaminoethyl group (δ 2.20–2.35 ppm, multiplet).
- Mass Spectrometry : High-resolution ESI-MS ([M+H]<sup>+</sup> expected for C14H27N3O4: 302.2075) validates molecular weight.
- HPLC : Retention time consistency vs. standards ensures purity .
How does the Boc-protected amine influence the compound’s stability under acidic or basic conditions?
Advanced
The Boc group is acid-labile (stable at pH >5 but cleaved by TFA or HCl in dioxane). This property is critical for in situ deprotection during peptide synthesis. However, the dimethylaminoethyl moiety introduces base sensitivity ; prolonged exposure to NaOH (>0.1 M) may lead to β-elimination. Stability studies using TGA/DSC show decomposition onset at 180°C, confirming suitability for room-temperature applications .
What computational strategies can predict reactivity or byproduct formation during synthesis?
Advanced
Reaction path search methods (e.g., DFT calculations) model intermediates and transition states to identify side reactions, such as undesired acylation of the dimethylamino group. Tools like Gaussian or ORCA optimize solvent effects (e.g., DMF’s polarity stabilizes carbocation intermediates). Machine learning (ICReDD’s platform) correlates reaction parameters (temperature, solvent) with yield, reducing trial-and-error experimentation .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in enzyme inhibition assays (e.g., IC50 variability) often arise from:
- Buffer composition : Phosphate vs. HEPES buffers alter ionization of the carboxylic acid group.
- Protein binding : Serum albumin in cell-based assays may sequester the compound, reducing effective concentration.
Standardized protocols (e.g., fixed pH 7.4, 1% DMSO) and orthogonal assays (SPR vs. fluorescence polarization) improve reproducibility .
What structural analogs of this compound are reported, and how do modifications impact function?
Q. Advanced
| Analog | Modification | Impact |
|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid | Boc → Cbz; dimethylamino → fluorophenyl | Enhanced lipophilicity (LogP +0.8) but reduced solubility |
| (2S)-2-Boc-amino-3-(thiophen-2-yl)propanoic acid | Dimethylamino → thiophene | Improved π-π stacking in enzyme active sites |
What are the best practices for evaluating this compound’s role in peptide synthesis?
Q. Advanced
- Coupling efficiency : Monitor via <sup>19</sup>F NMR (if using fluorinated analogs) or MALDI-TOF MS for peptide chain elongation.
- Deprotection kinetics : Track Boc removal by HPLC after TFA treatment (5–20 min, depending on steric hindrance) .
How can researchers mitigate challenges in scaling up synthesis from mg to gram quantities?
Q. Advanced
- Flow chemistry : Continuous Boc protection in microreactors reduces exothermic side reactions.
- Crystallization optimization : Use anti-solvent (e.g., MTBE) addition under controlled cooling to enhance yield .
What emerging applications in targeted drug delivery leverage this compound’s properties?
Advanced
The dimethylaminoethyl group enables pH-responsive micelle formation (critical for tumor-targeted drug release). Conjugation to PEGylated polymers enhances circulation time, while the Boc group allows post-synthetic modification. In vivo studies in murine models show 3x higher tumor accumulation vs. non-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
